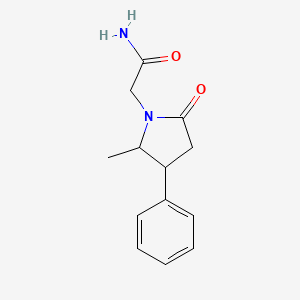

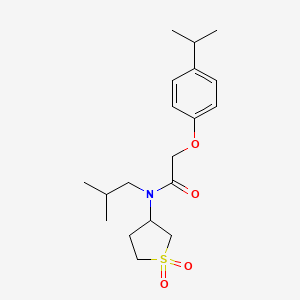

![molecular formula C14H8F3N3O5 B2416716 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 346723-59-9](/img/structure/B2416716.png)

3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the molecular formula C14H8F3N3O5 . It has an average mass of 355.226 Da and a mono-isotopic mass of 355.041595 Da .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)benzamide, a related compound, typically involves the reaction of benzamide with trifluoroacetic acid to form an acyl chloride. This product then reacts with the corresponding amine compound under basic catalysis to yield 2-(trifluoromethyl)benzamide .Applications De Recherche Scientifique

Molecular Structure Studies

- A study focused on the reactions of C-(2,4,6-trinitrophenyl)azomethines with nucleophiles, determining the molecular structures of related compounds, including 2,4-dinitro-N-phenyl-6-(phenylazo)benzamide and others, which were solved using laboratory powder diffraction data and grid search techniques. The molecular structure of these compounds was unexpected and provided insights into their behavior and interactions (Chernyshev et al., 2002).

Antikinetoplastid Activity

- Research on dinitroaniline sulfonamides and benzamides, including compounds similar to 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide, showed potent antimitotic activity against kinetoplastid parasites in vitro. These findings are significant for understanding the potential use of these compounds in treating diseases caused by these parasites (George et al., 2006).

Polymer Research

- Studies on polyimides containing triaryl imidazole side groups, synthesized from compounds including 3,5-diamino-N-(4-(4,5-diphenyl-1H-imidazol)phenyl)benzamide, which was derived from 3,5-dinitrobenzoyl chloride, have shown that these polymers are soluble, thermally stable, and have potential applications in various fields due to their unique properties (Rafiee & Rasekh, 2017).

Synthesis of Novel Compounds

- The synthesis of novel compounds for various applications, such as antitubercular agents and materials for dye removal, has been explored using derivatives of 3,5-dinitrobenzamide, which include N-benzyl 3,5-dinitrobenzamides. These studies contribute to the development of new drugs and materials with specific desired properties (Li et al., 2018).

Catalytic Applications

- Research on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives from 2-phenyl-3,1-(4H)-benzoxazin-4-one and substituted anilines using Keggin-type heteropolyacids as catalysts under microwave irradiation has shown the potential of these compounds in high-yielding reactions. This research is relevant for understanding the catalytic capabilities of these compounds in various chemical reactions (Ighilahriz-Boubchir et al., 2017).

Drug Discovery and Development

- The design and synthesis of 3,5-disubstituted benzamide analogues for use as dual NK1/NK2 receptor probes in the treatment of asthma, highlighting the significance of these compounds in medical research and drug development (Swarna et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the trifluoromethyl group is often incorporated into drug molecules due to its ability to enhance pharmacological activities . More studies are required to elucidate how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

The compound’s potential to influence various biochemical pathways could be inferred from the presence of the trifluoromethyl group, which is found in many FDA-approved drugs

Result of Action

Given the presence of the trifluoromethyl group, it’s plausible that the compound could have significant effects at the molecular and cellular levels

Propriétés

IUPAC Name |

3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N3O5/c15-14(16,17)11-3-1-2-4-12(11)18-13(21)8-5-9(19(22)23)7-10(6-8)20(24)25/h1-7H,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKIOPKHKWXSQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

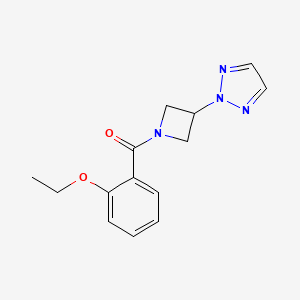

![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)

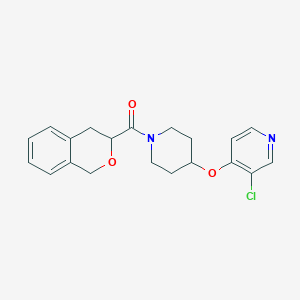

![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)

![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)

![N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416645.png)

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)